molecular formula C12H11Cl2NO2 B12291867 Ethyl 4,7-Dichloroindole-3-acetate

Ethyl 4,7-Dichloroindole-3-acetate

Cat. No.: B12291867
M. Wt: 272.12 g/mol
InChI Key: YAEDBAORBIZLBQ-UHFFFAOYSA-N
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Description

Ethyl 4,7-Dichloroindole-3-acetate is a synthetic organic compound with the molecular formula C12H11Cl2NO2 and a molecular weight of 272.13 g/mol It is an ester derivative of indole-3-acetic acid, where the indole ring is substituted with chlorine atoms at positions 4 and 7

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,7-Dichloroindole-3-acetate typically involves the esterification of 4,7-dichloroindole-3-acetic acid with ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,7-Dichloroindole-3-acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted indole derivatives .

Mechanism of Action

The mechanism of action of Ethyl 4,7-Dichloroindole-3-acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved are still under investigation.

Properties

Molecular Formula

C12H11Cl2NO2

Molecular Weight

272.12 g/mol

IUPAC Name

ethyl 2-(4,7-dichloro-1H-indol-3-yl)acetate

InChI

InChI=1S/C12H11Cl2NO2/c1-2-17-10(16)5-7-6-15-12-9(14)4-3-8(13)11(7)12/h3-4,6,15H,2,5H2,1H3

InChI Key

YAEDBAORBIZLBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CNC2=C(C=CC(=C12)Cl)Cl

Origin of Product

United States

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